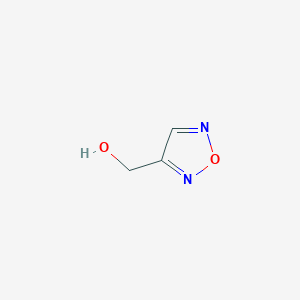
(1,2,5-氧二唑-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,5-Oxadiazol-3-yl)methanol is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom
科学研究应用
(1,2,5-Oxadiazol-3-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用机制
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that (1,2,5-Oxadiazol-3-yl)methanol may interact with a variety of molecular targets, depending on the specific derivative and its functional groups.
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . The specific interactions of (1,2,5-Oxadiazol-3-yl)methanol with its targets would depend on the chemical structure of the derivative and the nature of the target.
Biochemical Pathways
For example, some oxadiazole derivatives have been found to exhibit anticancer activity by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase . These enzymes play crucial roles in various biochemical pathways related to cell proliferation and survival.
Result of Action
For instance, some oxadiazole derivatives have been found to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5-oxadiazol-3-yl)methanol typically involves the reaction of amidoximes with carbonyl compounds. One common method includes the cyclization of amidoximes with aldehydes or carboxylic acids in the presence of dehydrating agents such as carbonyl diimidazole (CDI) in toluene . Another approach involves the nitration, oxidation, and coupling reactions of precursor compounds under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for (1,2,5-oxadiazol-3-yl)methanol are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions: (1,2,5-Oxadiazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole compounds.
相似化合物的比较
1,2,4-Oxadiazole: Another regioisomer with different electronic properties and reactivity.
1,3,4-Oxadiazole: Known for its stability and use in pharmaceuticals.
1,2,3-Oxadiazole: Less common but studied for its unique chemical behavior.
Uniqueness: (1,2,5-Oxadiazol-3-yl)methanol is unique due to its specific ring structure, which imparts distinct electronic properties and reactivity compared to its isomers. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
1,2,5-oxadiazol-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-3-1-4-7-5-3/h1,6H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRVURUJSZOIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79552-35-5 |
Source


|
| Record name | 1,2,5-oxadiazol-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2524501.png)
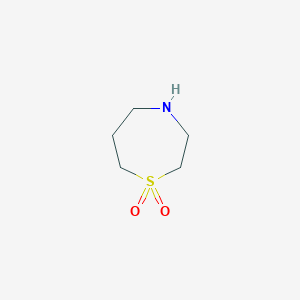
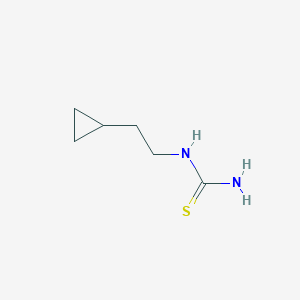
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-pentanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2524510.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)
![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)

![2-ethoxy-N-[(furan-2-yl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2524515.png)
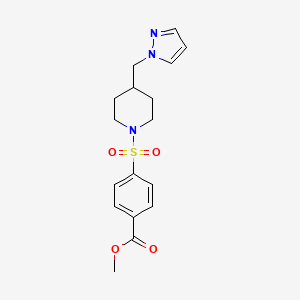
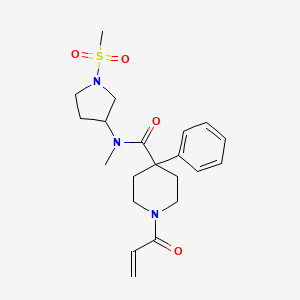
![2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524520.png)

![5-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2524523.png)
